Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is an organic compound with the molecular formula C12H9ClFNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions are often quinoline derivatives with varied functional groups .
Scientific Research Applications
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its potential biological activities.
Biological Research: The compound is studied for its antimicrobial and anticancer properties.
Industrial Research: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The pathways involved include the inhibition of DNA synthesis and the disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
These compounds share similar structures but differ in their halogen substitutions, which can affect their chemical properties and biological activities.
Properties
Molecular Formula |
C12H9ClFNO3 |
---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
ethyl 6-chloro-7-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
JYSGXHURLLJLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)F |
Origin of Product |
United States |
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